molecular formula C6H6N2O B14885196 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol

Cat. No.: B14885196
M. Wt: 122.12 g/mol
InChI Key: ZGIQYWSXZMDWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-yn-1-yl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction typically requires the presence of a base such as potassium hydroxide (KOH) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-prop-2-ynylpyrazol-4-ol

InChI

InChI=1S/C6H6N2O/c1-2-3-8-5-6(9)4-7-8/h1,4-5,9H,3H2

InChI Key

ZGIQYWSXZMDWMS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.